methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate
Brand Name: Vulcanchem
CAS No.: 338401-88-0
VCID: VC5025364
InChI: InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3/b8-7+
SMILES: CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC
Molecular Formula: C13H12F3NO3
Molecular Weight: 287.238

methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate

CAS No.: 338401-88-0

Cat. No.: VC5025364

Molecular Formula: C13H12F3NO3

Molecular Weight: 287.238

* For research use only. Not for human or veterinary use.

methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate - 338401-88-0

Specification

CAS No. 338401-88-0
Molecular Formula C13H12F3NO3
Molecular Weight 287.238
IUPAC Name methyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate
Standard InChI InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3/b8-7+
Standard InChI Key QYQWLQSHXOEIQF-BQYQJAHWSA-N
SMILES CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a methyl benzoate core substituted at the 2-position with an amino group linked to a (2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl chain. The (E)-configuration of the α,β-unsaturated ketone introduces geometric rigidity, while the trifluoromethyl group enhances electrophilicity and metabolic stability. Key identifiers include:

PropertyValue
IUPAC NameMethyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate
Molecular FormulaC13H12F3NO3\text{C}_{13}\text{H}_{12}\text{F}_{3}\text{NO}_{3}
Molecular Weight287.24 g/mol
SMILESCC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC
InChIKeyQYQWLQSHXOEIQF-BQYQJAHWSA-N

The stereoelectronic effects of the trifluoromethyl group and α,β-unsaturated ketone are critical to the compound’s reactivity. The benzoate ester provides a hydrophobic scaffold, while the enamine linkage facilitates participation in conjugate addition reactions .

Synthesis and Reaction Mechanisms

Mechanistic Insights

The α,β-unsaturated acyl ammonium intermediates described in asymmetric organocatalysis provide a framework for understanding this compound’s reactivity. The enamine moiety can act as a dienophile in Diels-Alder reactions or undergo Michael additions, enabling the construction of complex heterocycles. For example, annulation with benzazole nucleophiles yields lactams or lactones depending on the nucleophile’s electronic properties .

Applications in Medicinal Chemistry

Bioactivity and Drug Development

Trifluoromethylated compounds are prized for their enhanced binding affinity and resistance to oxidative metabolism . While specific pharmacological data for this compound remain undisclosed, structural analogs demonstrate:

  • Kinase Inhibition: Trifluoromethyl groups improve selectivity for ATP-binding pockets.

  • Antimicrobial Activity: Fluorine’s electronegativity disrupts microbial cell membranes.

The compound’s benzoate ester may serve as a prodrug moiety, with enzymatic hydrolysis releasing the active carboxylic acid in vivo.

Asymmetric Catalysis

The α,β-unsaturated ketone participates in enantioselective annulation reactions catalyzed by chiral amines or thioureas . For instance, HBTM 2.1-catalyzed Michael-Michael-lactonization cascades yield tricyclic lactones with moderate enantioselectivity (up to 80% ee) . Such processes underscore the compound’s utility in synthesizing chiral building blocks for natural product synthesis.

Material Science Applications

Fluorinated Polymers and Coatings

The trifluoromethyl group imparts exceptional chemical resistance and thermal stability, making the compound a candidate for:

  • High-Performance Coatings: Fluoropolymers derived from similar esters exhibit low surface energy and anti-fouling properties.

  • Dielectric Materials: The polarizable C-F bonds enhance dielectric constants in electronic applications .

Comparative studies of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate reveal that increasing fluorine content correlates with improved solvent resistance (e.g., ≤5% weight loss in acetone after 24 h).

Research Frontiers and Challenges

Solubility and Formulation

Current limitations include the lack of solubility data for methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate. Prodrug strategies or salt formation (e.g., sodium or hydrochloride salts) could address bioavailability issues.

Scalability and Green Chemistry

While HMDS/BTMG-mediated reactions enable milligram-scale synthesis , transitioning to kilogram-scale production requires solvent recycling and catalyst recovery. Recent efforts in flow chemistry and photochemical activation offer pathways to reduce waste and energy consumption.

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